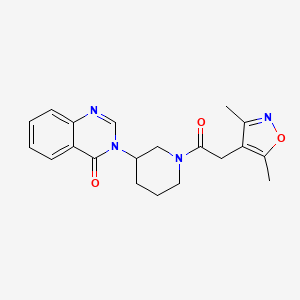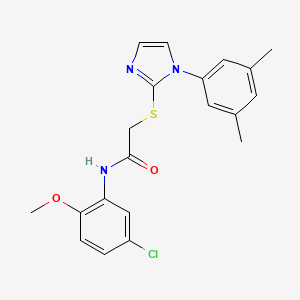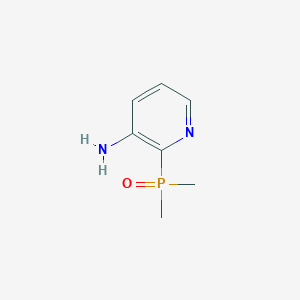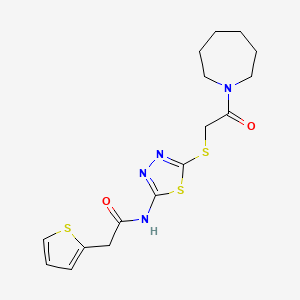
3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, including AMPA, kainate, and NMDA receptors. DMQX is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Scientific Research Applications
Synthesis and Derivative Studies
Synthesis of Quinazolinone Derivatives : A study detailed the synthesis of various quinazolinone derivatives, demonstrating their potential applications in drug development due to their pharmacological activities. These compounds have been explored for their antihypertensive, antimicrobial, and antimalarial properties, suggesting a wide range of therapeutic uses (El‐Hiti, 1997).
Antimalarial Activity : Research on 6,7-dimethoxyquinazoline-2,4-diamines, a class related to quinazolinones, has shown significant antimalarial activity. This indicates the potential of quinazolinone derivatives in treating malaria, highlighting their importance in medicinal chemistry (Mizukawa et al., 2021).
Pharmacological Applications
Antihypertensive and Antagonistic Properties : Piperidine derivatives with a quinazoline ring system have been evaluated for their antihypertensive activity, showing promise as potential antihypertensive agents (Takai et al., 1986).
Antimicrobial and Antiviral Activities : Novel thiazolidinone derivatives linked with piperazine have been synthesized and tested for antimicrobial activity against several bacteria and fungi, demonstrating the potential use of these compounds in combating infectious diseases (Patel et al., 2012).
Antiviral Properties : Another study synthesized 3-sulphonamido-quinazolin-4(3H)-one derivatives and evaluated their antiviral activities against respiratory and biodefense viruses, suggesting their potential application in developing antiviral therapies (Selvam et al., 2007).
properties
IUPAC Name |
3-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13-17(14(2)27-22-13)10-19(25)23-9-5-6-15(11-23)24-12-21-18-8-4-3-7-16(18)20(24)26/h3-4,7-8,12,15H,5-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSNWIGRICLTOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2819915.png)

![Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B2819918.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2819921.png)

![Sodium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B2819924.png)



![N-[2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2819933.png)

